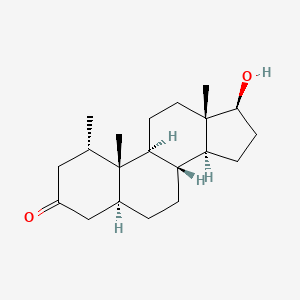
Mesterolone
説明
Mesterolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is considered a weak androgen as it is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles . It is not a substrate for aromatase, so it is not converted into estrogen . Mesterolone is used in the treatment of low testosterone, hypogonadism, oligozoospermia, and Leydig cell failure .
Synthesis Analysis
Mesterolone is synthesized from 1α-methyl testosterone. In a mixture of THF, t-butanol, and ammonia, lithium is dissolved at 45° C. This mixture is then combined with a solution of 1α-methyl testosterone in THF at 50° C. After the reaction has ended, it is quenched by adding mesityl oxide .Molecular Structure Analysis
The molecular formula of Mesterolone is C20H32O2 . It is a 3-oxo-5alpha-steroid .Chemical Reactions Analysis
Mesterolone is prone to photochemical degradation. A simple and cost-effective post-derivatized TLC-densitometric method using ceric sulfate as a staining reagent has been developed for the analysis of Mesterolone and its degradation products under various stress conditions .Physical And Chemical Properties Analysis
Mesterolone has a molecular weight of 304.5 g/mol . It is a synthetic androgenic-anabolic steroid (AAS) used for the cure of infertility and hypogonadism .科学的研究の応用
Long-Term Metabolite Detection
Mesterolone is used in the detection and characterization of new long-term steroid metabolites. This application is crucial in anti-doping research to identify athletes who may have used performance-enhancing drugs. The structure-dependent fragmentation pathways help in discovering new metabolites that can be traced over extended periods post-administration .
Muscle Fiber Research
Research has shown that Mesterolone has distinct effects on different types of normal adult muscle fibers. Studies evaluate the dose-related and fiber type-specific effects of Mesterolone on oxidative and glycolytic skeletal muscle, providing insights into muscle physiology and potential therapeutic applications .
Anabolic-Androgenic Steroid Therapy
Mesterolone is considered in anabolic-androgenic steroid therapy for the treatment of chronic diseases. Its unique chemical structure, which includes modifications to the A, B, or C rings, makes it a candidate for medical research exploring therapeutic benefits for conditions associated with low testosterone levels .
Testosterone-Related Medicinal Use
The compound’s androgenic activity, which is slightly higher than its anabolic effect, makes it valuable for increasing low testosterone levels in clinical settings. However, its prescription has become less common in modern medicinal practices .
作用機序
Target of Action
Mesterolone, also known as Androviron, primarily targets the androgen receptor (AR) . The androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone (DHT) . The role of the androgen receptor is to mediate the effects of androgens, which are essential for the development and maintenance of male sex characteristics and reproductive function .
Mode of Action
Mesterolone interacts with its target, the androgen receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the body’s natural androgens . It has strong androgenic effects and weak anabolic effects, which make it useful for producing masculinization .
Biochemical Pathways
They modulate major neurotransmitter systems, promote the viability of neurons, play an important role in myelination, and influence cognitive processes .
Pharmacokinetics
The pharmacokinetic properties of Mesterolone include its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . Mesterolone has a bioavailability of 3%, and it binds to proteins at a rate of 98% (40% to Albumin, 58% to SHBG) . It is metabolized in the liver and has an elimination half-life of 12-13 hours . These properties impact the bioavailability of Mesterolone, determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of Mesterolone’s action are primarily related to its androgenic effects. It stimulates tissue receptors, promoting the growth and development of male sex organs and maintaining secondary sex characteristics in androgen-deficient males . In skeletal muscles, Mesterolone induces satellite cell proliferation and myonuclear accretion, particularly in glycolytic fibers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mesterolone. For instance, chronic stress and drug abuse can progressively increase the susceptibility to neurodegenerative diseases . Furthermore, gene-environment interactions can have a significant impact on the effects of Mesterolone . .
将来の方向性
特性
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRZJKIQKRJCF-TZPFWLJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878533 | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mesterolone | |
CAS RN |
1424-00-6 | |
| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesterolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesterolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesterolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesterolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESTEROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Studies on mice suggest that Mesterolone can influence muscle fiber type composition, particularly in the slow-twitch soleus muscle. Treatment led to a notable shift towards slower fiber types (IC, IIAC, IIAD, IID) and a decrease in the proportion of faster type IIA fibers. [] This transformation from faster to slower fiber types indicates potential alterations in muscle metabolic properties and contractile characteristics.
A: Yes, research suggests that Mesterolone significantly upregulates both neuronal NOS (NOS I) and endothelial NOS (NOS III) in a muscle-specific manner. [] The degree of upregulation differed between soleus, tibialis anterior, and gastrocnemius muscles, highlighting potential variations in nitric oxide signaling pathways within distinct muscle phenotypes.
ANone: Mesterolone (1α-methyl-17β-hydroxy-5α-androstan-3-one) has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol.
A: While the provided abstracts don't detail specific spectroscopic data, Mesterolone analysis frequently employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques provide information about the mass-to-charge ratio of the compound and its fragments, aiding in identification and structural characterization. [, , , ]
A: Yes, at least one study employed quantum chemical calculations to assess the reactivity of Mesterolone under different stress conditions. [] These calculations can provide valuable insights into the molecule's electronic structure, stability, and potential degradation pathways.
A: As a synthetic androgen, Mesterolone's structure closely resembles that of testosterone. The presence of the 1α-methyl group is crucial for its oral bioavailability and resistance to metabolic breakdown. Studies comparing the relative binding affinity of different anabolic-androgenic steroids have shown that Mesterolone exhibits strong binding to androgen receptors, although its affinity is lower than that of methyltrienolone. []
A: Research has investigated the use of cyclodextrin complexation to improve Mesterolone's solubility and dissolution rate. [] Formulating Mesterolone with β-cyclodextrin or hydroxypropyl-β-cyclodextrin led to a significant enhancement in its dissolution, potentially improving its bioavailability.
A: Mesterolone undergoes metabolism primarily in the liver, resulting in various phase I and phase II metabolites. These metabolites are subsequently excreted in urine, primarily as glucuronide and sulfate conjugates. [, , ] The detection of these metabolites in urine forms the basis for doping control analysis.
A: The detection window for Mesterolone and its metabolites varies depending on the specific metabolites analyzed and the analytical techniques employed. While some metabolites, like the main glucuronide conjugate, might be detectable for a shorter period, research has identified long-term sulfated metabolites that can be detected for extended durations, up to 9 days or even longer in some cases. [, , , ]
A: Yes, several studies have investigated the potential antidepressant effects of Mesterolone. One study suggested that high doses of Mesterolone might possess antidepressant properties based on computer EEG (CEEG) profiles. [] Another study compared Mesterolone to amitriptyline, a standard antidepressant, and found both drugs to be equally effective in reducing depressive symptoms, with Mesterolone producing fewer side effects. []
A: A study on rats indicated that Mesterolone treatment could reverse the decrease in Bcl-2 (an antiapoptotic protein) expression in penile and prostate tissues following castration. [] This finding suggests that Mesterolone might influence cellular survival pathways in these tissues.
A: While the provided abstracts don't detail specific cardiac risks associated with Mesterolone, research on other anabolic androgenic steroids highlights potential cardiovascular adverse effects. One study using a mouse model found that Mesterolone administration, particularly in sedentary mice, led to pathogenic cardiac hypertrophy, an abnormal enlargement of the heart muscle, which can increase the risk of heart failure. []
A: A study on rats indicated that chronic Mesterolone intake could influence the postmortem changes observed in heart tissue. [] Mesterolone-treated rats exhibited alterations in energy content, oxidative status, and histological architecture of cardiac muscle during the early postmortem interval, which could complicate the determination of the postmortem interval in forensic investigations.
A: Yes, research has identified novel long-term metabolites of Mesterolone in urine, specifically sulfated conjugates, that exhibit extended detection windows compared to the traditionally monitored metabolites. [, , ] These sulfated metabolites show promise as potential biomarkers for doping control analysis, enhancing the ability to detect Mesterolone misuse retrospectively.
ANone: A range of analytical techniques has been utilized to characterize, quantify, and monitor Mesterolone in various matrices. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying Mesterolone and its metabolites in urine samples, particularly in doping control analysis. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for detecting Mesterolone and its metabolites, including intact phase II conjugates, in urine samples. [, , ]
- Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry, provides a simple and cost-effective method for analyzing Mesterolone in bulk material and pharmaceutical formulations. [, ]
A: Yes, derivatization techniques, such as using Girard Reagent T (GRT), have been employed to improve the detection and identification of Mesterolone metabolites in LC-MS analysis. [] Derivatization can enhance the ionization efficiency and fragmentation patterns of the analytes, leading to increased sensitivity and selectivity.
A: Mesterolone exhibits poor water solubility, which can impact its dissolution rate and bioavailability. Research has shown that complexation with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can significantly enhance Mesterolone's solubility and dissolution rate. [] The molar ratio of Mesterolone to cyclodextrin, the type of cyclodextrin used, and the preparation method influence the extent of dissolution enhancement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)

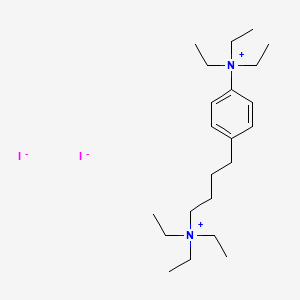

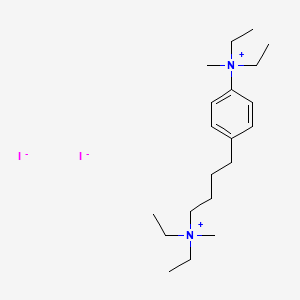

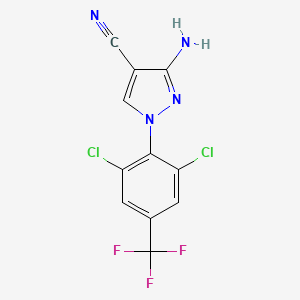

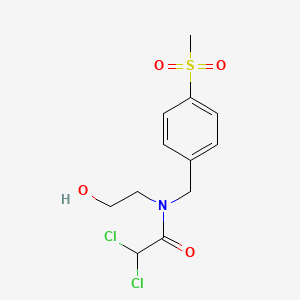

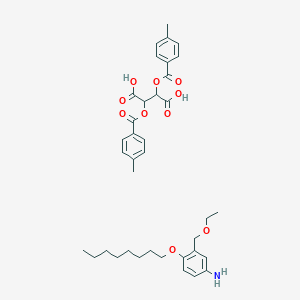
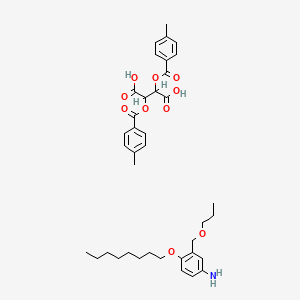
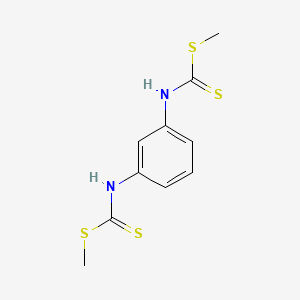
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)